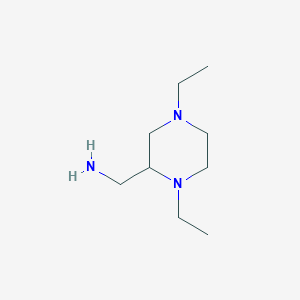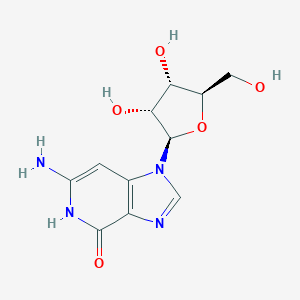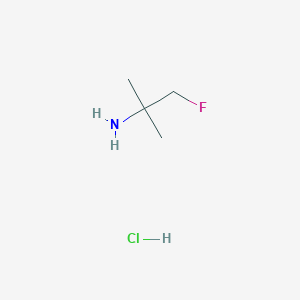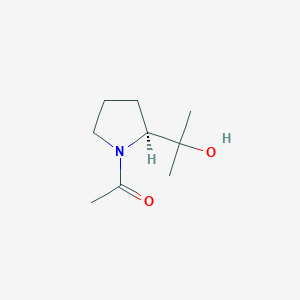![molecular formula C8H6O3 B053979 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde CAS No. 117620-53-8](/img/structure/B53979.png)
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde (OBDA) is a molecule that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields. OBDA is a cyclic aldehyde that contains a seven-membered ring with an oxygen atom and two double bonds. This molecule has been synthesized using various methods, and its applications in scientific research have been explored extensively.
作用機序
The mechanism of action of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is not fully understood, but it is believed to involve the reaction of the aldehyde group with other molecules. The aldehyde group in 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can react with nucleophiles such as amines and thiols to form adducts. This reaction can be used to detect metal ions or to catalyze reactions. Additionally, the double bonds in 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can undergo cycloaddition reactions with other molecules, such as in the Diels-Alder reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde are not well studied. However, it has been shown that 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can react with biomolecules such as proteins and nucleic acids. This reaction can lead to the formation of adducts that can alter the function of these biomolecules. Additionally, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been shown to have cytotoxic effects on cancer cells.
実験室実験の利点と制限
The advantages of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde in lab experiments include its unique chemical structure, which allows it to form complexes with metal ions and catalyze reactions with high enantioselectivity. Additionally, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be used as a fluorescent probe for detecting metal ions. The limitations of using 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde in lab experiments include its toxicity and limited solubility in water.
将来の方向性
There are several future directions for the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde. One direction is the development of new methods for synthesizing 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde. Another direction is the exploration of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde's potential applications in drug discovery, such as the development of new anticancer agents. Additionally, the study of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde's interactions with biomolecules such as proteins and nucleic acids could lead to the development of new diagnostic tools and therapies.
合成法
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can be synthesized using various methods, including the oxidation of 2,5-norbornadiene (NBD) with ozone or hydrogen peroxide, the oxidation of NBD with potassium permanganate, and the oxidation of NBD with selenium dioxide. The most commonly used method for synthesizing 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde is the oxidation of NBD with ozone. This method involves the reaction of NBD with ozone in the presence of a solvent such as dichloromethane or chloroform. The resulting product is then treated with a reducing agent such as sodium borohydride to yield 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde.
科学的研究の応用
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used in various scientific research applications, including the development of fluorescent probes, the synthesis of chiral ligands, and the study of chemical reactions. 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used as a fluorescent probe for detecting metal ions such as copper and zinc. The aldehyde group in 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde can react with metal ions to form a complex that emits fluorescence. 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has also been used as a chiral ligand in asymmetric catalysis reactions. The unique structure of 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde allows it to form complexes with metal ions that can catalyze reactions with high enantioselectivity. Additionally, 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde has been used as a reagent in chemical reactions such as the Diels-Alder reaction and the Prins reaction.
特性
CAS番号 |
117620-53-8 |
|---|---|
製品名 |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
分子式 |
C8H6O3 |
分子量 |
150.13 g/mol |
IUPAC名 |
7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-3-5-6(4-10)8-2-1-7(5)11-8/h1-4,7-8H |
InChIキー |
RPOBPZUQXNSXAI-UHFFFAOYSA-N |
SMILES |
C1=CC2C(=C(C1O2)C=O)C=O |
正規SMILES |
C1=CC2C(=C(C1O2)C=O)C=O |
同義語 |
7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxaldehyde (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Dimethylamino)-5-[(3-sulfophenyl)diazenyl]benzenesulfonic acid](/img/structure/B53900.png)


![6-Methyl-[1,2,4]triazolo[1,5-B]pyridazine](/img/structure/B53903.png)

![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)


![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)




